molecular formula C9H18O B3032750 2-cycloheptylethanol CAS No. 4480-98-2

2-cycloheptylethanol

Cat. No.: B3032750
CAS No.: 4480-98-2
M. Wt: 142.24 g/mol
InChI Key: WLPDUJITFJCPFH-UHFFFAOYSA-N
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Description

2-Cycloheptylethanol is an organic compound with the molecular formula C9H18O. It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by a cycloheptyl group attached to an ethanol moiety, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cycloheptylethanol can be synthesized through several methods. One common synthetic route involves the catalytic hydrogenation of phenylethyl alcohol under pressure . This method utilizes a catalyst, typically palladium or platinum, to facilitate the hydrogenation process, converting phenylethyl alcohol to this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of cycloheptanone. This process involves the use of a hydrogenation reactor where cycloheptanone is exposed to hydrogen gas in the presence of a metal catalyst, such as nickel or palladium, under elevated temperatures and pressures. The resulting product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptylethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cycloheptanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to cycloheptylmethanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Cycloheptanone.

    Reduction: Cycloheptylmethanol.

    Substitution: 2-cycloheptyl ethyl chloride.

Scientific Research Applications

2-Cycloheptylethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-cycloheptylethanol exerts its effects is not fully understood. it is believed to interact with cellular membranes and proteins, potentially disrupting viral replication processes. The compound may inhibit DNA synthesis in viruses, thereby preventing their proliferation .

Comparison with Similar Compounds

2-Cycloheptylethanol can be compared with other similar compounds, such as:

    2-Cyclohexylethanol: Similar in structure but with a six-membered ring instead of a seven-membered ring. It is used in similar applications but may have different reactivity and properties.

    2-Phenylethanol: Contains a phenyl group instead of a cycloheptyl group. It is widely used in the fragrance industry and has different chemical properties.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and aromatic counterparts.

Properties

IUPAC Name

2-cycloheptylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c10-8-7-9-5-3-1-2-4-6-9/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPDUJITFJCPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280879
Record name Cycloheptaneethanol
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Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4480-98-2
Record name Cycloheptaneethanol
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Record name Cycloheptaneethanol
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Record name Cycloheptaneethanol
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Record name 2-cycloheptylethan-1-ol
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Record name Cycloheptaneethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cycloheptylethanol
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